4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide is a complex organic compound that belongs to the class of dihydroisoquinolinone derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide typically involves multiple steps. One efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield iminium salts, while reduction can produce different reduced derivatives.
Scientific Research Applications
4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various pharmacologically active compounds.
Medicine: It is used in the development of drug candidates with potential therapeutic effects.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
N-alkylated 3,4-dihydroisoquinolinones: These compounds share a similar core structure and exhibit comparable biological activities.
Tetrahydroisoquinoline derivatives: These compounds are structurally related and can undergo similar chemical reactions.
Uniqueness
4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide is unique due to its specific substituents and the resulting biological activities.
Properties
IUPAC Name |
4-[[2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-2-11-24-12-10-16-17(21(24)27)4-3-5-18(16)28-13-19(25)23-15-8-6-14(7-9-15)20(22)26/h3-10,12H,2,11,13H2,1H3,(H2,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMPNWLCVWXRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.